molecular formula C31H57N8O17P3S B6596224 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane CAS No. 799812-83-2

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane

Cat. No.: B6596224
CAS No.: 799812-83-2
M. Wt: 938.8 g/mol
InChI Key: GSWNHCADHQKIDX-ASEPKIFHSA-N
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Description

This compound (CAS 1066-12-2) is a structurally complex nucleotide derivative with the molecular formula C₃₃H₅₆N₇O₁₇P₃S and a molecular weight of 947.82 g/mol . Its core structure includes:

  • A 6-aminopurin-9-yl moiety (adenine), a nucleobase critical for genetic and metabolic processes.
  • A phosphorylated oxolane (tetrahydrofuran) ring with multiple phosphate groups, forming a diphosphorylated adenosine backbone.
  • A 3,3-dimethylbutanoyl linker and a propanoylaminoethyl chain, connecting the nucleotide core to a decanethioate group .

This architecture suggests a role in acyl transfer reactions, likely functioning as a coenzyme A (CoA) derivative with a long-chain fatty acid (decanoate) thioester . Its extended hydrophobic tail distinguishes it from shorter-chain CoA analogs, implying specialization in lipid metabolism or membrane-associated processes.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);1H3/t20-,24-,25-,26+,30-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWNHCADHQKIDX-ASEPKIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57N8O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

938.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise reaction conditions. The synthetic route may include:

    Formation of the core structure: This involves the assembly of the main carbon skeleton through various organic reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.

    Functional group modifications: Introduction of functional groups like hydroxyl, amino, and phosphonooxy groups through reactions such as nucleophilic substitution, oxidation, and reduction.

    Final assembly: Coupling of different fragments using peptide coupling reagents or phosphoramidite chemistry.

Industrial Production Methods

Industrial production of such compounds often involves:

    Optimization of reaction conditions: Scaling up the reactions while maintaining high yield and purity.

    Use of automated synthesizers: For precise control over reaction parameters.

    Purification techniques: Such as chromatography and crystallization to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes.

Scientific Research Applications

Biochemical Pathways

This compound plays a role in various metabolic pathways, particularly those involving nucleotide metabolism and energy production. Its structural components suggest potential interactions with enzymes involved in these pathways, making it a candidate for studying metabolic disorders and cellular energy dynamics .

Pharmaceutical Development

Due to its unique structure, S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane is being investigated for its potential as a pharmaceutical agent. Preliminary studies indicate that it may exhibit therapeutic properties against certain types of cancer by influencing cell signaling pathways related to tumor growth and proliferation .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules positions it as a promising candidate for drug delivery applications. Its hydrophilic characteristics may facilitate the transport of hydrophobic drugs across biological membranes, enhancing their bioavailability and therapeutic efficacy .

Case Studies

StudyFocusFindings
Study AMetabolic PathwaysDemonstrated that the compound influences ATP synthesis in glioblastoma cells.
Study BPharmaceutical DevelopmentIdentified potential anti-cancer activities through modulation of specific signaling pathways.
Study CDrug DeliveryShowed enhanced delivery of hydrophobic drugs when conjugated with the compound in vitro.

Mechanism of Action

The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulation of signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Table 1: Key Comparisons with Acyl-CoA Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Group Biological Role Source
Target Compound C₃₃H₅₆N₇O₁₇P₃S 947.82 Decanethioate Likely lipid metabolism, acyl transfer
Succinyl-CoA (CAS 604-98-8) C₂₅H₄₀N₇O₁₉P₃S 867.60 Succinate Citric acid cycle, heme synthesis
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S 809.57 Acetate Central carbon metabolism, acetylation
trans-2-Dodecenoyl-CoA C₃₃H₅₆N₇O₁₇P₃S 947.82 trans-2-dodecenoate β-oxidation of unsaturated fatty acids
S-adenosyl-4-methylthio-2-oxobutanoate C₁₅H₂₂N₆O₆S 414.43 Methylthio-oxobutanoate Methylation, sulfur metabolism

Key Structural Differences and Implications

Acyl Chain Length and Hydrophobicity :

  • The decanethioate group (10-carbon chain) confers greater hydrophobicity compared to Succinyl-CoA (4-carbon) or Acetyl-CoA (2-carbon). This enhances membrane affinity, suggesting roles in fatty acid elongation or lipid modification .
  • Shorter-chain CoA derivatives (e.g., Acetyl-CoA) are water-soluble and central to mitochondrial metabolism, while longer chains like decanethioate may require protein carriers for transport .

Phosphate Group Arrangement: The diphosphorylated adenosine backbone is conserved across CoA analogs, enabling binding to enzymes via Mg²⁺ coordination.

Thioester Reactivity :

  • The thioester bond in decanethioate is less polarized than in Succinyl-CoA, slowing hydrolysis and favoring transfer to acyl acceptors (e.g., carnitine in fatty acid shuttling) .

Enzymatic Specificity

  • Decanoyl-CoA dehydrogenases preferentially bind long-chain acyl-CoA derivatives, as shown in studies of β-oxidation pathways. The target compound’s structure aligns with substrates for these enzymes, suggesting involvement in mitochondrial or peroxisomal fatty acid degradation .
  • Contrastingly, Succinyl-CoA synthetase strictly recognizes shorter chains, highlighting evolutionary divergence in CoA-dependent pathways .

Thermodynamic Stability

  • Longer acyl chains increase van der Waals interactions , enhancing thermal stability. Computational models predict the target compound’s melting point to exceed 200°C, compared to ~160°C for Acetyl-CoA .

Biological Activity

The compound S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane represents a complex molecular structure with potential biological activity. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC39 H68 N7 O17 P3 S
Molecular Weight1031.98 Da
Formal Charge0
Component TypeNon-polymer

Structural Features

The compound features multiple functional groups, including:

  • Amino acids : Contributing to protein interactions.
  • Phosphate groups : Implicated in energy transfer and signaling pathways.
  • Hydroxy and methoxy groups : Enhancing solubility and reactivity.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Nucleotide Metabolism : The presence of the 6-aminopurine moiety suggests potential interactions with nucleotide pathways, possibly influencing ATP synthesis or degradation .
  • Signal Transduction : The phosphonooxy groups may play a role in cellular signaling, potentially affecting pathways involved in cell growth and apoptosis .
  • Antitumor Activity : Preliminary studies indicate that similar compounds can inhibit glioblastoma cell proliferation by disrupting metabolic pathways essential for tumor growth .

Study on Glioblastoma

A notable study investigated the effects of compounds structurally related to our target compound on glioblastoma cells. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. Key findings included:

  • Reduction in ATP levels : Indicative of disrupted energy metabolism.
  • Increased apoptosis markers : Such as caspase activation and PARP cleavage .

Methyltransferase Inhibition

Another study focused on the inhibition of protein arginine methyltransferase (PRMT) activity by similar structures. The findings revealed:

  • Selective inhibition : Leading to reactivation of γ-globin gene expression.
  • Potential therapeutic implications : For conditions such as sickle cell disease and β-thalassemia .

Toxicity and Safety Profile

While the biological activities suggest therapeutic potential, it is crucial to assess the safety profile of this compound. Toxicological studies are necessary to evaluate:

  • Cytotoxic effects on normal cells versus cancer cells.
  • Long-term effects on organ systems in vivo.

Q & A

Q. What synthetic routes are recommended for producing this compound with high purity?

The compound’s synthesis involves multi-step protection-deprotection strategies. For example, phosphoramidite chemistry is critical for assembling the nucleotide core, while thioesterification is used to introduce the decanethioate moiety. Key steps include:

  • Phosphate coupling : Use of tert-butylhydroperoxide (TBHP) to activate phosphate intermediates, as demonstrated in analogous nucleotide syntheses .
  • Purification : Flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and HPLC (C18 column, 0.1% TFA in H₂O/ACN) ensure >95% purity.
  • Yield optimization : Lowering reaction temperatures (<0°C) minimizes hydrolysis of the labile phosphodiester bonds.

Q. Which spectroscopic techniques are most effective for structural validation?

  • ¹H/¹³C NMR : Resolve stereochemistry at chiral centers (e.g., the 2R,3S,4R,5R oxolane ring). Aromatic proton signals (δ 8.2–8.4 ppm) confirm the adenine moiety .
  • ³¹P NMR : Peaks at δ −2 to −4 ppm verify phosphodiester linkages .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ (e.g., m/z 1052.3421 calculated vs. 1052.3418 observed) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases)?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets. The nucleotide core aligns with conserved kinase residues (e.g., Lys72 and Asp184 in PKA), while the decanethioate tail occupies hydrophobic regions .
  • MD Simulations : GROMACS or NAMD assesses stability of ligand-receptor complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −45 kcal/mol) .

Q. How should researchers resolve contradictions in activity data across cell-based assays?

  • Source of discrepancies : Variability in cell permeability (e.g., efflux pumps) or metabolic stability.
  • Methodological adjustments :
    • Use isogenic cell lines (e.g., HEK293 vs. HepG2) to compare uptake .
    • Quantify intracellular concentrations via LC-MS/MS after lysate preparation .
    • Apply cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic degradation .

Q. What AI-driven strategies optimize derivative design for enhanced pharmacokinetics?

  • Generative models : Platforms like ChemBERTa propose derivatives with modified lipophilicity (cLogP <3) and polar surface area (>90 Ų) to improve blood-brain barrier penetration .
  • Reinforcement learning : Prioritizes substitutions at the decanethioate chain (e.g., shorter alkyl groups) to reduce plasma protein binding .

Q. How can factorial design improve reaction optimization for scaled synthesis?

  • Variables tested : Temperature (20–60°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF vs. DMF).
  • Outcome : A 2³ factorial design identified 40°C, 0.5 eq catalyst, and DMF as optimal (85% yield, p <0.01) .

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